1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one. This nomenclature follows the standard naming conventions where the acetophenone core structure serves as the base name, with positional designations for the halogen and hydroxyl substituents. The structural analysis reveals a benzene ring system with three distinct functional groups: a bromine atom at position 5, a fluorine atom at position 3, and a hydroxyl group at position 2, all relative to the carbonyl-bearing carbon at position 1.
The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation as CC(=O)C1=C(C(=CC(=C1)Br)F)O, which clearly delineates the connectivity pattern of all atoms within the molecule. The International Chemical Identifier representation is InChI=1S/C8H6BrFO2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3, providing a standardized description of the molecular structure. The corresponding International Chemical Identifier Key is NBDDFAKYVVDWPU-UHFFFAOYSA-N, serving as a unique identifier for database searches.
The compound exhibits a planar aromatic ring system with the acetyl group positioned ortho to the phenolic hydroxyl group. This arrangement creates potential for intramolecular hydrogen bonding between the carbonyl oxygen and the phenolic hydrogen, which may influence the compound's physical properties and chemical behavior. The presence of electron-withdrawing halogen substituents significantly affects the electronic distribution within the aromatic ring, potentially influencing both the acidity of the phenolic group and the electrophilicity of the carbonyl carbon.
Chemical Abstracts Service Registry Number and Alternative Identifiers
The primary Chemical Abstracts Service registry number for 1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one is 1089706-28-4. This unique identifier serves as the definitive reference for the compound in chemical databases and regulatory documentation worldwide. The European Community number assigned to this compound is 869-580-8, providing additional identification within European chemical regulatory frameworks.
Alternative nomenclature systems provide several synonymous names for this compound. The most commonly encountered alternative name is 5'-bromo-3'-fluoro-2'-hydroxyacetophenone, which follows the acetophenone naming convention with prime notations indicating ring positions. Additional systematic names include 1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethanone, which emphasizes the ethanone functional group designation.
The compound has been assigned various commercial identifiers by chemical suppliers, though these may vary between vendors. The molecular weight is consistently reported as 233.03 grams per mole across multiple sources, with some sources rounding to 233.04 grams per mole. The compound typically appears as a powder or crystalline solid with reported purity levels of 97% in commercial preparations.
Molecular Formula and Constitutional Isomer Considerations
The molecular formula of 1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one is C8H6BrFO2. This formula indicates the presence of eight carbon atoms, six hydrogen atoms, one bromine atom, one fluorine atom, and two oxygen atoms within the molecular structure. The relatively low hydrogen-to-carbon ratio reflects the aromatic nature of the compound and the presence of multiple heteroatom substituents.
Constitutional isomer analysis reveals that numerous compounds share the molecular formula C8H6BrFO2, each representing different arrangements of the constituent atoms. Database searches identify multiple compounds with identical molecular formulas but distinct structural arrangements. These include various bromofluoro-substituted benzoic acids, aldehydes, and acetophenone derivatives, each exhibiting different substitution patterns and functional group arrangements.
The constitutional isomers of C8H6BrFO2 can be broadly categorized into several structural classes. Acetophenone derivatives represent one major category, including compounds such as 2-bromo-5'-fluoro-2'-hydroxyacetophenone and 5'-bromo-2'-fluoro-4'-hydroxyacetophenone, which differ in the positioning of the halogen and hydroxyl substituents. Benzoic acid derivatives constitute another significant category, with compounds like 2-bromo-5-fluoro-3-methylbenzoic acid and 3-bromo-2-fluoro-6-methylbenzoic acid representing alternative arrangements.
The structural diversity among these constitutional isomers demonstrates the multiple ways in which the atoms specified by the molecular formula C8H6BrFO2 can be arranged to create distinct chemical entities. Each isomer exhibits unique physical and chemical properties despite sharing the same elemental composition, highlighting the fundamental importance of molecular structure in determining compound behavior. The specific arrangement found in 1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one creates a molecule with particular electronic properties resulting from the combined effects of the electron-withdrawing halogens and the electron-donating hydroxyl group positioned ortho to the carbonyl functionality.
Properties
IUPAC Name |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDDFAKYVVDWPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089706-28-4 | |
| Record name | 1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis from 5-Bromo-2-fluorophenol
A common approach begins with 5-bromo-2-fluorophenol as the starting material. The phenol is reacted with acetylating agents such as acetyl chloride or acetic anhydride under basic or Lewis acid catalysis to introduce the ethanone group at the ortho position relative to the hydroxyl group. Potassium carbonate is often used as a base, and solvents like dimethylformamide (DMF) provide a polar aprotic environment conducive to the reaction.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 5-Bromo-2-fluorophenol + acetyl chloride or acetic anhydride | Electrophilic aromatic substitution to form the ethanone group |
| 2 | Potassium carbonate, DMF, heat (80-120 °C) | Base-mediated reaction to promote substitution |
| 3 | Purification by recrystallization or chromatography | Isolation of pure product |
This method yields 1-(5-bromo-3-fluoro-2-hydroxyphenyl)ethanone with good selectivity and purity, suitable for further synthetic applications.
Synthesis via 5-Bromo-4-fluoro-2-hydroxyphenyl Acetate Intermediate
Another documented route involves the synthesis of the compound from 4-bromo-3-fluorophenyl acetate derivatives. This method includes:
- Preparation of the acetylated phenol intermediate.
- Hydrolysis and oxidation steps to yield the ethanone functionality.
This approach is supported by patent literature and chemical synthesis databases, highlighting the versatility of phenyl acetate intermediates in accessing hydroxyphenyl ethanones.
Detailed Reaction Analysis and Optimization
| Parameter | Typical Range/Condition | Effect on Yield and Purity |
|---|---|---|
| Base | Potassium carbonate (K2CO3) | Promotes nucleophilic substitution; avoids side reactions |
| Solvent | Dimethylformamide (DMF), DMSO | Polar aprotic solvents increase reaction rate and selectivity |
| Temperature | 80-120 °C | Higher temperatures favor completion but may cause decomposition if excessive |
| Reaction Time | Several hours (overnight) | Ensures complete conversion of starting materials |
| Purification Method | Recrystallization, chromatography | Essential for removing unreacted halogenated phenols and byproducts |
Optimization studies indicate that maintaining moderate temperatures and using polar aprotic solvents maximize the yield of this compound while preserving the integrity of sensitive functional groups.
Research Findings and Applications
- The presence of bromine and fluorine atoms on the phenyl ring significantly influences the reactivity and selectivity of the acylation reactions.
- Hydroxyl groups provide sites for hydrogen bonding, affecting solubility and crystallization behavior.
- The compound is a useful intermediate for synthesizing pharmaceuticals and specialty chemicals, where precise functionalization is critical.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 5-Bromo-2-fluorophenol | Acetyl chloride, K2CO3, DMF, 80-120 °C | 75-85 | Direct acylation; simple purification |
| 2 | 4-Bromo-3-fluorophenyl acetate | Hydrolysis, oxidation steps | 70-80 | Multi-step; intermediate formation |
| 3* | 2-Fluoro-5-bromobenzaldehyde (for related compounds) | Condensation with formylhydrazine, ring closure, reduction | 80-90 | Indazole synthesis route; high purity product |
*Method 3 is indirectly related but provides insight into handling halogenated aromatic precursors.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed:
Oxidation: 1-(5-Bromo-3-fluoro-2-oxophenyl)ethanone.
Reduction: 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanol.
Substitution: 1-(5-Azido-3-fluoro-2-hydroxyphenyl)ethanone.
Scientific Research Applications
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of reactive functional groups allows it to form covalent bonds with target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table compares key structural and physical properties of 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone with analogs:
Key Observations :
- Halogen Effects : Bromine increases molecular weight and lipophilicity compared to chlorine. Fluorine, being highly electronegative, enhances the acidity of the hydroxyl group, improving solubility in polar solvents .
- Functional Group Influence: The nitro group in 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone significantly lowers the melting point (99.5°C vs. 86–87°C for bromo-fluoro analogs) due to increased molecular symmetry and intermolecular interactions .
- Methoxy vs.
Key Insights :
- The bromo-fluoro substitution pattern in the target compound may enhance blood-brain barrier penetration, making it relevant in central nervous system (CNS) drug design .
Industrial and Research Relevance
- Pharmaceutical Intermediates : The compound’s commercial availability (6 suppliers) underscores its role in synthesizing antipsychotics (e.g., S 16924 analogs) and antimicrobial agents .
- Material Science: Halogenated acetophenones serve as precursors for UV-stabilizers and liquid crystals due to their strong absorption spectra .
Biological Activity
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone is a halogenated aryl ketone that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in enzyme inhibition and anticancer research.
Chemical Structure and Properties
The compound contains the following structural elements:
- Bromine (Br) and Fluorine (F) atoms, which enhance its reactivity and binding affinity.
- A hydroxy (-OH) group that can participate in hydrogen bonding, influencing its interaction with biological molecules.
The biological activity of this compound is primarily mediated through its ability to bind to specific enzymes and receptors. The presence of electron-withdrawing groups like bromine and fluorine increases the compound's lipophilicity, potentially improving its cell membrane permeability and interaction with target proteins. The mechanism of action may involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular processes.
- Receptor Modulation: It can act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its ability to inhibit the proliferation of cancer cell lines, including glioma and breast cancer cells. The compound's structural features contribute to its effectiveness in disrupting cancer cell growth by modulating key signaling pathways.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against various bacterial strains. Its halogenated structure is believed to enhance its interaction with microbial membranes, leading to increased permeability and cell death.
Anti-inflammatory Effects
This compound has also been studied for potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and enzymes, suggesting a role in treating inflammatory diseases.
Case Studies and Research Findings
Synthesis Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Bromination of 3-fluoro-2-hydroxyacetophenone.
- Electrophilic aromatic substitution to introduce the bromine atom.
- Purification through recrystallization or chromatography.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethanone, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves halogenation and Friedel-Crafts acylation. For bromo-fluoro substitution, electrophilic aromatic substitution under controlled temperature (0–5°C) with catalysts like FeBr₃ or AlCl₃ is common . Optimization includes solvent selection (e.g., dichloromethane for low reactivity) and stoichiometric control of brominating agents to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity .
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
- Methodology : Use NMR (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns. The hydroxyl proton appears as a singlet (~δ 12 ppm), while the acetyl group resonates at δ 2.6 ppm (singlet). Fluorine NMR (¹⁹F) at ~δ -110 ppm confirms the 3-fluoro position . High-resolution mass spectrometry (HRMS) validates molecular weight (C₈H₅BrFO₂: theoretical 244.94 g/mol) .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation of dust/volatiles; if exposed, rinse with water for 15 minutes. For spills, adsorb with inert material (vermiculite) and dispose as halogenated waste. Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How does the electronic effect of the 3-fluoro substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The electron-withdrawing fluoro group deactivates the aromatic ring, directing nucleophilic attacks to the 5-bromo position. In Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with aryl boronic acids (1.2 eq) in THF/H₂O (3:1) at 80°C for 12 hours. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.7 in hexane/EtOAc) .
Q. What computational approaches are suitable for predicting the compound’s binding affinity with biological targets (e.g., kinases)?
- Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of the target protein (PDB ID). Parameterize the ligand with Gaussian 16 (B3LYP/6-31G* basis set) for optimized geometry and charge distribution. Analyze binding energy (ΔG ≤ -7 kcal/mol) and hydrogen-bond interactions (e.g., hydroxyl with catalytic lysine) .
Q. How can conflicting NMR data for diastereomeric byproducts be resolved during synthesis?
- Methodology : Employ 2D NMR (COSY, NOESY) to differentiate diastereomers. For example, NOE correlations between the acetyl group and adjacent protons confirm spatial proximity. Alternatively, chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) separates enantiomers with a retention time difference ≥2 minutes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
